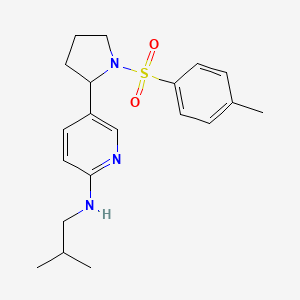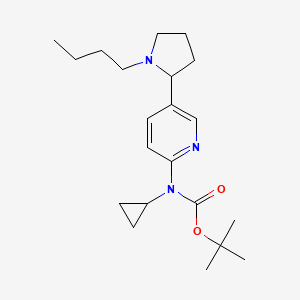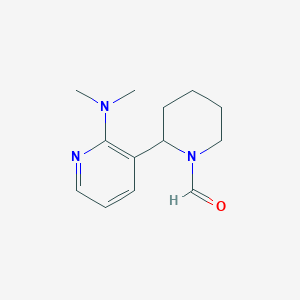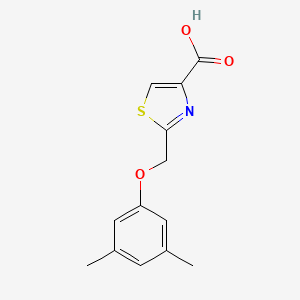
Propanoic acid, 2-oxo-, manganese(2+) salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Propanoic acid, 2-oxo-, manganese(2+) salt can be synthesized through the reaction of pyruvic acid with manganese(II) acetate. The reaction typically occurs in an aqueous solution, where pyruvic acid (CH3COCOOH) reacts with manganese(II) acetate (Mn(CH3COO)2) to form the manganese salt of pyruvic acid.
Industrial Production Methods
Industrial production of this compound involves the large-scale reaction of pyruvic acid with manganese(II) salts under controlled conditions. The process ensures high yield and purity of the final product, which is essential for its various applications.
化学反応の分析
Types of Reactions
Propanoic acid, 2-oxo-, manganese(2+) salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield manganese metal and other reduced forms.
Substitution: The manganese ion can be substituted with other metal ions in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are used.
Substitution: Metal salts like sodium chloride (NaCl) or potassium nitrate (KNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Manganese oxides (MnO2, Mn2O3) and carbon dioxide (CO2).
Reduction: Manganese metal (Mn) and water (H2O).
Substitution: New metal salts and pyruvic acid derivatives.
科学的研究の応用
Propanoic acid, 2-oxo-, manganese(2+) salt has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and oxidation reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme functions.
Medicine: Explored for its antioxidant properties and potential therapeutic benefits.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of propanoic acid, 2-oxo-, manganese(2+) salt involves its interaction with various molecular targets and pathways. In biological systems, it can act as a cofactor for enzymes involved in oxidative stress response and metabolic processes. The manganese ion plays a crucial role in redox reactions, facilitating electron transfer and stabilizing reactive intermediates.
類似化合物との比較
Similar Compounds
Calcium pyruvate (C6H6CaO6): Similar structure but contains calcium instead of manganese.
Sodium pyruvate (C3H3NaO3): Sodium salt of pyruvic acid, commonly used in cell culture media.
Magnesium pyruvate (C6H6MgO6): Magnesium salt of pyruvic acid, used in dietary supplements.
Uniqueness
Propanoic acid, 2-oxo-, manganese(2+) salt is unique due to the presence of manganese, which imparts distinct redox properties and catalytic activity. This makes it valuable in specific chemical reactions and potential therapeutic applications where manganese’s redox behavior is advantageous.
特性
分子式 |
C3H4MnO3+2 |
|---|---|
分子量 |
143.00 g/mol |
IUPAC名 |
manganese(2+);2-oxopropanoic acid |
InChI |
InChI=1S/C3H4O3.Mn/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+2 |
InChIキー |
ZUOVEEXYLVZTHV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=O)O.[Mn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Oxabicyclo[3.2.1]octane-2-carbaldehyde](/img/structure/B11818933.png)








